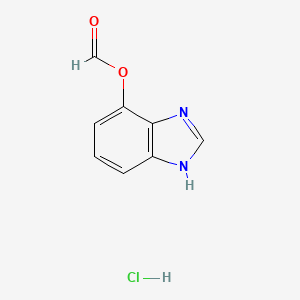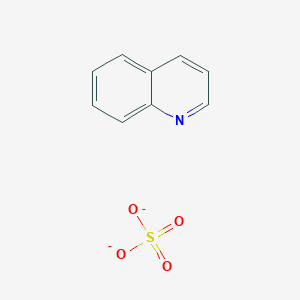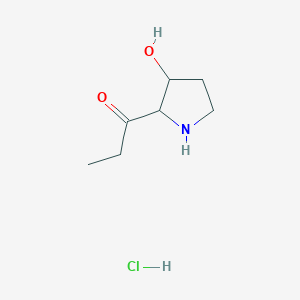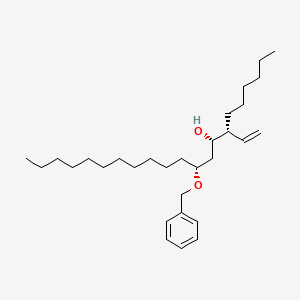
Hexanoic acid, 2,6-diisothiocyanato-, ethyl ester, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide hexanoïque, 2,6-diisothiocyanato-, ester éthylique, (S)- est un composé organique de formule moléculaire C10H14N2O2S2. Ce composé est caractérisé par la présence de deux groupes isothiocyanate liés à la chaîne principale de l'acide hexanoïque, ce qui en fait un dérivé ester unique. Il est utilisé dans diverses applications de recherche scientifique en raison de ses propriétés chimiques distinctives.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'acide hexanoïque, 2,6-diisothiocyanato-, ester éthylique, (S)- implique généralement la réaction de l'acide hexanoïque avec l'alcool éthylique en présence d'un catalyseur pour former l'ester. Les groupes isothiocyanate sont ensuite introduits par réaction avec le thiophosgène ou un réactif similaire dans des conditions contrôlées. La réaction est généralement effectuée sous atmosphère inerte pour éviter des réactions secondaires indésirables.
Méthodes de production industrielle
La production industrielle de ce composé suit des voies de synthèse similaires, mais à plus grande échelle. Le procédé implique l'utilisation de réactifs et de catalyseurs de qualité industrielle pour garantir un rendement élevé et une pureté optimale. Les conditions de réaction, telles que la température et la pression, sont optimisées pour maximiser l'efficacité et minimiser les coûts de production.
Analyse Des Réactions Chimiques
Types de réactions
L'acide hexanoïque, 2,6-diisothiocyanato-, ester éthylique, (S)- subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des sulfoxydes ou des sulfones correspondants.
Réduction : Les réactions de réduction peuvent convertir les groupes isothiocyanate en amines.
Substitution : Les groupes isothiocyanate peuvent participer à des réactions de substitution nucléophile, formant des dérivés de la thiourée.
Réactifs et conditions courantes
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et les peracides.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.
Substitution : Des nucléophiles comme les amines ou les alcools sont employés dans les réactions de substitution.
Principaux produits
Oxydation : Sulfoxydes et sulfones.
Réduction : Amines.
Substitution : Dérivés de la thiourée.
Applications de recherche scientifique
L'acide hexanoïque, 2,6-diisothiocyanato-, ester éthylique, (S)- est utilisé dans divers domaines de la recherche scientifique :
Chimie : Utilisé comme réactif en synthèse organique et comme élément constitutif de molécules plus complexes.
Biologie : Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Médecine : Explored for its potential therapeutic applications, particularly in drug development.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action de l'acide hexanoïque, 2,6-diisothiocyanato-, ester éthylique, (S)- implique son interaction avec les molécules biologiques par l'intermédiaire des groupes isothiocyanate. Ces groupes peuvent former des liaisons covalentes avec des sites nucléophiles sur les protéines et autres biomolécules, conduisant à des modifications qui peuvent altérer leur fonction. Cette réactivité est à la base de ses activités biologiques potentielles, telles que les effets antimicrobiens et anticancéreux.
Applications De Recherche Scientifique
Hexanoic acid, 2,6-diisothiocyanato-, ethyl ester, (S)- is utilized in various fields of scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of hexanoic acid, 2,6-diisothiocyanato-, ethyl ester, (S)- involves its interaction with biological molecules through the isothiocyanate groups. These groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function. This reactivity underlies its potential biological activities, such as antimicrobial and anticancer effects.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide hexanoïque, 2-éthyl- : Un autre dérivé ester avec des groupes fonctionnels différents.
Acide hexanoïque, ester éthylique : Dépourvu des groupes isothiocyanate, ce qui le rend moins réactif.
Acide 2,6-diisothiocyanato-hexanoïque : Structure similaire mais sans le groupe ester éthylique.
Unicité
L'acide hexanoïque, 2,6-diisothiocyanato-, ester éthylique, (S)- est unique en raison de la présence à la fois de groupes isothiocyanate et de la partie ester éthylique. Cette combinaison confère une réactivité chimique et une activité biologique potentielle distinctives, le différenciant d'autres composés similaires.
Propriétés
Formule moléculaire |
C10H14N2O2S2 |
|---|---|
Poids moléculaire |
258.4 g/mol |
Nom IUPAC |
ethyl (2S)-2,6-diisothiocyanatohexanoate |
InChI |
InChI=1S/C10H14N2O2S2/c1-2-14-10(13)9(12-8-16)5-3-4-6-11-7-15/h9H,2-6H2,1H3/t9-/m0/s1 |
Clé InChI |
QJXQTXCTKSKWGP-VIFPVBQESA-N |
SMILES isomérique |
CCOC(=O)[C@H](CCCCN=C=S)N=C=S |
SMILES canonique |
CCOC(=O)C(CCCCN=C=S)N=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(4S)-4-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-5-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-5-oxopentanoic acid](/img/structure/B11825772.png)
![2-[(1E,3E)-5-[5-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium;chloride](/img/structure/B11825786.png)
![1-(((cyclohexyloxy)carbonyl)oxy)ethyl 2-ethoxy-1-((2'-(1-(4-methoxybenzyl)-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B11825797.png)


![{[(4-oxo-4H-chromen-3-yl)methylidene]amino}thiourea](/img/structure/B11825807.png)


![tert-Butyl phenyl(3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-yl)carbamate](/img/structure/B11825836.png)


